molecular formula C6H3Br2NOS B14316246 5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole CAS No. 112499-97-5

5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole

Cat. No.: B14316246
CAS No.: 112499-97-5
M. Wt: 296.97 g/mol
InChI Key: YPQWRWUVJYNGMY-UHFFFAOYSA-N
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Description

5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole is a heterocyclic compound that features a thieno[2,3-d][1,2]oxazole core with bromine substituents at the 5 and 3 positions

Properties

CAS No.

112499-97-5

Molecular Formula

C6H3Br2NOS

Molecular Weight

296.97 g/mol

IUPAC Name

5-bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole

InChI

InChI=1S/C6H3Br2NOS/c7-2-3-6-4(10-9-3)1-5(8)11-6/h1H,2H2

InChI Key

YPQWRWUVJYNGMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1ON=C2CBr)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole typically involves multi-step organic reactions. One common method includes the bromination of a thieno[2,3-d][1,2]oxazole precursor. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the bromination steps efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The thieno[2,3-d][1,2]oxazole core can interact with various biological pathways, potentially modulating enzyme activity or receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole is unique due to its combination of a thieno[2,3-d][1,2]oxazole core with bromine substituents. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

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